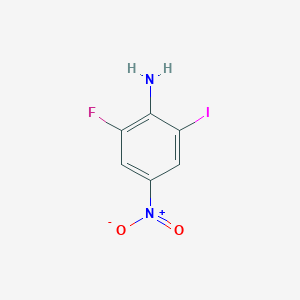

2-Fluoro-6-iodo-4-nitroaniline

Description

Strategic Importance of Polyfunctionalized Aniline (B41778) Derivatives in Chemical Synthesis

Polyfunctionalized aniline derivatives are indispensable building blocks in modern chemical synthesis. Their strategic importance stems from the presence of multiple reactive sites, allowing for a wide range of chemical transformations. This multi-functionality enables chemists to construct complex molecular architectures with a high degree of control.

The diverse functional groups on the aniline ring can be selectively modified, leading to the efficient synthesis of a vast array of organic compounds. For instance, the amino group can undergo diazotization, acylation, and alkylation, while the nitro group can be reduced to an amino group, opening up further synthetic possibilities. ossila.com The aromatic ring itself is amenable to various substitution reactions. This versatility makes polyfunctionalized anilines key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and materials with advanced optical and electronic properties. scispace.comrsc.orgrsc.org The ability to fine-tune the electronic and steric properties of the target molecule by choosing the appropriate substituted aniline precursor is a cornerstone of modern synthetic strategy. rsc.org

Contextualizing 2-Fluoro-6-iodo-4-nitroaniline within Halogenated Nitroaniline Research

Halogenated nitroanilines are a significant subclass of substituted anilines where one or more halogen atoms are present on the aromatic ring. The introduction of halogens like fluorine, chlorine, bromine, and iodine dramatically influences the molecule's reactivity, lipophilicity, and metabolic stability. Research in this area is driven by the quest for novel compounds with enhanced biological activity and material properties.

This compound is a prime example of a polyfunctionalized halogenated nitroaniline. Its structure, featuring a fluorine atom, an iodine atom, a nitro group, and an amino group on a benzene (B151609) ring, makes it a highly versatile synthetic intermediate. The presence of both fluorine and iodine is particularly noteworthy. Fluorine's high electronegativity can significantly alter the acidity of the amino group and the reactivity of the aromatic ring. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is particularly susceptible to cleavage, making it an ideal site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The selective hydrogenation of halogenated nitroaromatics to their corresponding anilines is a critical transformation in industrial chemistry, though it presents challenges in achieving high selectivity without dehalogenation. acs.org The study of compounds like 2-iodo-4-nitroaniline (B1222051) has been instrumental in developing and understanding catalytic systems for such selective reductions. rsc.orgrsc.org The specific substitution pattern of this compound, with halogens ortho to the amino group and a nitro group para to it, offers a unique platform for investigating the intricate balance of electronic and steric effects in nucleophilic aromatic substitution, cross-coupling reactions, and other transformations.

Below are the chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₄FIN₂O₂ |

| Molecular Weight | 282.01 g/mol |

| Appearance | Yellow powder |

| Purity | ≥97% |

| Boiling Point | 333.2±42.0 °C (Predicted) |

| Density | 2.172 g/cm³ |

| pKa | -2.68±0.25 (Predicted) |

| Storage Temperature | 2-8°C, Sealed in dry |

(Data sourced from multiple chemical suppliers and databases). minstargroup.comoakwoodchemical.comaromalake.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOPFHTCCIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 6 Iodo 4 Nitroaniline

Reactivity of the Amino Group

The amino group in 2-fluoro-6-iodo-4-nitroaniline is a primary aromatic amine. Its nucleophilicity and basicity are significantly modulated by the presence of three electron-withdrawing groups on the aromatic ring: the fluoro, iodo, and nitro groups. These groups, particularly the nitro group, reduce the electron density on the aniline (B41778) nitrogen, thereby decreasing its reactivity compared to aniline.

Nucleophilic Substitution Reactions Involving the Amine

While the amino group itself is a nucleophile, this section, as titled, could be interpreted as reactions where the amine acts as a nucleophile. The lone pair of electrons on the nitrogen atom allows it to participate in nucleophilic attack on electrophilic centers. However, the presence of strong electron-w-ithdrawing groups diminishes this nucleophilicity.

Anilines, even those with electron-withdrawing substituents, can undergo N-alkylation with alkyl halides. For instance, the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) to form an azetidine (B1206935) ring has been reported, indicating that the amino group retains sufficient nucleophilicity for such reactions. It is plausible that this compound would undergo similar reactions.

Diazotization Processes and Subsequent Transformations

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid, to form diazonium salts. This process is known as diazotization. The resulting diazonium salt is a valuable intermediate in organic synthesis, as the diazonio group (-N2+) is an excellent leaving group and can be replaced by a variety of nucleophiles.

The diazotization of anilines bearing electron-withdrawing groups, such as a nitro group, is generally slower than that of aniline itself. quora.com The reaction is typically carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. quora.com The general mechanism involves the formation of a nitrosonium ion (NO+) which then acts as an electrophile and is attacked by the nucleophilic amino group. chemicalnote.com

The diazonium salt of this compound, once formed, could undergo various subsequent transformations, including:

Sandmeyer Reaction: Replacement of the diazonio group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement of the diazonio group with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Replacement of the diazonio group with a halide using copper powder.

Hydrolysis: Replacement of the diazonio group with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Table 1: Plausible Diazotization and Subsequent Reactions of this compound

| Reaction | Reagents | Plausible Product |

|---|---|---|

| Diazotization | NaNO2, HCl, 0-5 °C | 2-Fluoro-6-iodo-4-nitrobenzenediazonium chloride |

| Sandmeyer | CuCl/HCl | 1-Chloro-2-fluoro-6-iodo-4-nitrobenzene |

| Sandmeyer | CuBr/HBr | 1-Bromo-2-fluoro-6-iodo-4-nitrobenzene |

| Sandmeyer | CuCN/KCN | 2-Fluoro-6-iodo-4-nitrobenzonitrile |

| Schiemann | HBF4, heat | 1,2-Difluoro-6-iodo-4-nitrobenzene |

| Hydrolysis | H2SO4, H2O, heat | 2-Fluoro-6-iodo-4-nitrophenol |

Note: This table represents plausible reactions based on the general reactivity of aryldiazonium salts.

Alkylation Reactions of the Aniline Nitrogen

The nitrogen atom of the amino group in this compound can act as a nucleophile and undergo alkylation. However, the strong electron-withdrawing nature of the substituents on the aromatic ring reduces the nucleophilicity of the amino group, making these reactions more challenging compared to aniline. Despite this, N-alkylation can be achieved, often requiring more forcing conditions or highly reactive alkylating agents. For instance, a study on the double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane highlights that such reactions are feasible. nih.gov

Reactivity of the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can itself undergo various transformations.

Reduction Pathways to Amino Derivatives

One of the most common reactions of the nitro group is its reduction to a primary amino group. This transformation is of great synthetic importance as it provides a route to substituted anilines. A variety of reducing agents can be employed to achieve this conversion. For a related compound, 3-fluoro-6-iodo-2-nitroaniline, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium on carbon catalyst or tin(II) chloride. smolecule.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: Such as sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2).

The reduction of this compound would yield 2-fluoro-6-iodo-benzene-1,4-diamine, a potentially useful synthetic intermediate.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions |

|---|---|

| H2, Pd/C | Methanol or Ethanol solvent, room temperature |

| Sn, HCl | Concentrated HCl, heating |

| Fe, HCl | Acetic acid or ethanol/water, heating |

| SnCl2·2H2O | Concentrated HCl or ethanol, heating |

Influence of Nitro Group on Aromatic Reactivity

The nitro group is a powerful electron-withdrawing group, exerting its effect through both the inductive effect (-I) and the resonance effect (-M). This has a profound impact on the reactivity of the aromatic ring of this compound.

The strong deactivating nature of the nitro group makes the aromatic ring less susceptible to electrophilic aromatic substitution reactions. Any electrophilic substitution would be directed to the positions meta to the nitro group. However, the presence of the strongly activating amino group (an ortho, para-director) would likely dominate the directing effects in such reactions.

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the fluorine atom is ortho to the nitro group, and the iodine atom is also ortho to the nitro group. This positioning makes both halogens susceptible to displacement by nucleophiles. Generally, in nucleophilic aromatic substitution reactions on rings containing both fluorine and another halogen, the fluorine atom is more readily displaced due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.

Reactivity of Halogen Substituents (Fluorine and Iodine)

The fluorine and iodine atoms at the C2 and C6 positions, respectively, are key sites of reactivity, though they participate in different types of reactions due to their distinct electronic properties and bond characteristics.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the ring is highly activated for nucleophilic aromatic substitution. The presence of the strongly electron-withdrawing nitro group, particularly para to the fluorine and ortho to the iodine, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy. nih.gov

The reactivity of the halogens as leaving groups in SNAr reactions is a critical consideration. The C-F bond is highly polarized due to fluorine's extreme electronegativity, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. In the rate-determining step of many SNAr reactions (the attack of the nucleophile), fluorine's ability to stabilize the transition state through its inductive effect makes it a better leaving group than iodine. nih.gov Conversely, the C-I bond is much weaker than the C-F bond. If the C-X bond cleavage becomes significant in the rate-determining step, iodine can be the better leaving group. Typically, in nitro-activated systems, the C-F bond is more labile to nucleophilic displacement. tandfonline.com

| Property | Fluorine | Iodine |

|---|---|---|

| Electronegativity | High (3.98) | Low (2.66) |

| C-X Bond Polarity | High | Low |

| C-X Bond Strength | High (~485 kJ/mol) | Low (~240 kJ/mol) |

| Leaving Group Ability in SNAr (Addition-Elimination) | Excellent | Good |

The carbon-iodine bond is the primary site for metal-mediated cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The C-I bond is significantly weaker and more polarizable than the C-F bond, which allows for facile oxidative addition to low-valent transition metal catalysts (e.g., palladium or copper). nih.gov This step is often the rate-determining step in the catalytic cycle. The C-F bond, being one of the strongest single bonds in organic chemistry, is typically inert under these conditions, allowing for selective functionalization at the C6 position. This differential reactivity enables this compound to serve as a versatile building block, where the iodine can be replaced via a coupling reaction while the fluorine atom remains available for a subsequent nucleophilic substitution.

Stereoelectronic Effects of Substituents on Aromatic Ring Activation

Amino Group (-NH₂): Located at C1, it acts as a powerful electron-donating group through resonance (+R effect) by delocalizing its lone pair of electrons into the ring. smolecule.com It has a weaker electron-withdrawing inductive effect (-I). It strongly activates the positions ortho and para to it.

Fluoro Group (-F): At C2, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, opposing electron-donating resonance effect (+R). The net result is deactivation of the ring.

Nitro Group (-NO₂): Positioned at C4, this is a very strong electron-withdrawing group through both resonance (-R) and induction (-I). It significantly deactivates the entire ring towards electrophiles but strongly activates it for nucleophilic attack, especially at the ortho and para positions.

Iodo Group (-I): At C6, iodine is the least electronegative of the halogens and thus has a weaker inductive effect (-I) compared to fluorine. Like other halogens, it has a weak +R effect.

The combination of these effects makes the aromatic ring electron-deficient. The powerful -R effect of the nitro group at the para position works in concert with the -I effects of the halogens to make the C2 and C6 positions highly electrophilic. Sterically, the bulky iodine atom and the nitro group are positioned ortho to the amino group, which can create steric hindrance. This crowding can influence the approach of reagents and may affect reaction rates and the conformation of the molecule.

| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -NH₂ (C1) | -I (Withdrawing) | +R (Donating) | Donating (Activating) |

| -F (C2) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Withdrawing (Deactivating) |

| -NO₂ (C4) | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Withdrawing (Strongly Deactivating) |

| -I (C6) | -I (Weakly Withdrawing) | +R (Weakly Donating) | Withdrawing (Deactivating) |

Applications As a Versatile Synthetic Intermediate

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The aniline (B41778) core of the molecule is readily incorporated into a variety of nitrogen-containing ring systems, which are ubiquitous in pharmaceuticals.

While direct synthesis utilizing 2-Fluoro-6-iodo-4-nitroaniline is not extensively documented, a closely related analog, 2-fluoro-4-nitroaniline (B181687), demonstrates the utility of this substitution pattern in forming complex spirocyclic systems containing an azetidine (B1206935) ring. A scalable, protecting-group-free synthesis has been developed to create 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key spiroamine intermediate. nih.gov The core of this synthesis involves the double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). nih.gov This reaction, facilitated by a hydroxide (B78521) base, efficiently constructs the strained azetidine ring fused at a single carbon to an oxetane (B1205548) ring. nih.gov

The optimized reaction demonstrates high efficiency and purity, making it suitable for large-scale production. nih.gov

Table 1: Optimized Synthesis of a Spiroamine Intermediate

| Reactant A | Reactant B | Base | Solvent | Scale | Yield | Purity |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-nitroaniline | 3,3-bis(bromomethyl)oxetane | Potassium Hydroxide | Acetonitrile/Water | 100 g | 87% | >99% |

Data sourced from a study on a scalable process for a key antibiotic intermediate. nih.gov

This transformation highlights the capacity of the fluoro-nitro-aniline scaffold to undergo cyclization reactions to form intricate three-dimensional structures like spiroamines, which are of significant interest in medicinal chemistry. nih.gov

The substituted aniline structure is a classic precursor for building fused heterocyclic systems like indoles. The Leimgruber-Batcho indole (B1671886) synthesis, a reliable method for preparing substituted indoles, provides a strong basis for the potential application of this compound. Research has demonstrated the successful synthesis of 6-iodo-5-fluoro-1H-indole from a structurally similar precursor, 3-Iodo-4-fluoro-6-methylnitro benzene (B151609). This analogous transformation suggests that this compound could serve as a valuable starting material for producing novel, highly substituted indoles, which are core components of many pharmaceuticals.

Furthermore, the presence of the iodine atom opens pathways for transition metal-catalyzed reactions. The iodine can be used as a handle in cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkyne. Subsequent electrophilic cyclization can then be employed to construct the indole ring system. This sequential coupling and cyclization strategy is a powerful tool for creating diverse indole derivatives.

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netufrj.br Spirocycles, such as the 2-oxa-6-azaspiro[3.3]heptane system described previously, are increasingly recognized as privileged scaffolds. nih.gov Their inherent three-dimensionality provides a distinct advantage over flat aromatic structures, as it allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with biological receptors.

The synthesis of the 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate underscores how precursors like 2-fluoro-4-nitroaniline can be used to build these desirable scaffolds. nih.gov The resulting spiroamine combines the rigidity and defined spatial geometry of the spirocycle with the electronic properties of the fluoro-nitrophenyl group, creating a foundation for a new generation of therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The utility of this compound and its analogs extends to their role as direct precursors in the synthesis of complex, high-value molecules, including potential new medicines.

The spiroamine intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, derived from 2-fluoro-4-nitroaniline, is a crucial starting material for the in-development antibiotic TBI-223. nih.gov TBI-223 is a promising drug candidate for the treatment of tuberculosis (TB), a disease that remains a leading cause of mortality worldwide. nih.gov It is an analog of Linezolid, an existing antibiotic used against Mycobacterium tuberculosis, but is being developed with the aim of reducing the toxicity associated with long-term Linezolid treatment. nih.gov The development of a low-cost and scalable synthetic route to the key spiroamine intermediate is therefore a critical step in making advanced treatments for multidrug-resistant TB (MDR-TB) more accessible. nih.gov

Table 2: Key Compounds in the TBI-223 Synthesis Pathway

| Precursor | Intermediate | Drug Candidate | Therapeutic Target |

|---|---|---|---|

| 2-Fluoro-4-nitroaniline | 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | TBI-223 | Mycobacterium tuberculosis |

Information compiled from research on a scalable synthesis for the TBI-223 intermediate. nih.gov

The chemical architecture of this compound offers multiple "reactive handles" that can be independently modified to generate a library of diverse compounds for biological screening. Each functional group provides a site for specific chemical transformations:

The Nitro Group: Can be readily reduced to an amino group, providing a new site for amidation, sulfonylation, or alkylation reactions.

The Iodine Atom: Serves as an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon- or heteroatom-based substituents.

The Amino Group: Can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities.

The Fluorine Atom: While generally less reactive, it significantly influences the electronic properties of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a final drug molecule, such as metabolic stability and binding affinity.

This ability to selectively derivatize the molecule at multiple positions makes this compound an excellent scaffold for combinatorial chemistry and the exploration of new chemical space in the search for novel bioactive agents.

Role in the Synthesis of Functional Organic Materials

The utility of this compound as a synthetic intermediate is rooted in the distinct reactivity of its substituents. The amino group can undergo a variety of transformations, including diazotization and acylation. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be reduced to an additional amino group, opening pathways for the creation of diamine derivatives. The halogen substituents, fluorine and iodine, provide sites for nucleophilic aromatic substitution and cross-coupling reactions, respectively. This multi-faceted reactivity makes the compound a sought-after precursor in the synthesis of functional organic materials.

The term "specialty chemicals" refers to compounds produced for specific, performance-enhancing applications. The synthesis of such molecules often requires intricate molecular frameworks, which can be efficiently constructed using versatile building blocks like this compound. The presence of the iodine atom is particularly significant as it allows for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. These reactions are fundamental for creating new carbon-carbon bonds, enabling the attachment of a wide array of alkyl, aryl, or vinyl groups.

While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, the utility of closely related structures highlights its potential. For instance, the related compound 2-fluoro-4-nitroaniline serves as a crucial starting material in a scalable, two-step process to synthesize 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.gov This product is a key intermediate for the potent antibiotic drug candidate TBI-223. nih.gov This demonstrates how the fluoro and nitro-substituted aniline core is pivotal in constructing complex, biologically active molecules. The added presence of an iodine atom in this compound offers an additional reactive site, expanding the possibilities for creating diverse and complex specialty chemicals, including pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Transformations of this compound for Specialty Chemical Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality | Application in Specialty Chemicals |

| Iodine | Suzuki Coupling | Aryl boronic acid, Pd catalyst | Bi-aryl linkage | Synthesis of complex pharmaceutical intermediates |

| Iodine | Heck Coupling | Alkene, Pd catalyst | Substituted alkene | Creation of functional polymers and dyes |

| Nitro Group | Reduction | SnCl₂, H₂/Pd | Amino group | Precursor for heterocyclic compounds, diamines |

| Amino Group | Diazotization | NaNO₂, HCl | Diazonium salt | Intermediate for azo dyes and other functional groups |

| Fluorine | Nucleophilic Aromatic Substitution | Various nucleophiles | Ether, amine, or other linkages | Fine-tuning of electronic properties in molecules |

In materials science, the precise arrangement of atoms and functional groups dictates the properties of the resulting material. Halogenated and nitrated anilines are of interest for creating materials with specific electronic, optical, or physical properties. bldpharm.com

Anode Materials: Research into advanced anode materials for lithium-ion batteries is a burgeoning field. While there is no specific literature detailing the use of this compound in anode materials, the foundational chemistry of related compounds is instructive. For example, a lithium bismaleamate anode material has been synthesized from 2-fluoro-4-nitroaniline, demonstrating an electrode capacity of 688.9 mAhg⁻¹. The synthesis of such materials often involves leveraging the reactivity of the amine and nitro groups to build larger polymeric or network structures capable of lithium-ion intercalation. The fluorine substituent can enhance the electrochemical performance and stability of the material. The iodine in this compound could potentially be used to graft the molecule onto other structures or to create specific morphologies through coupling reactions.

Carbon Nanotube Modification: The chemical functionalization of carbon nanotubes (CNTs) is crucial for improving their solubility and processability, and for tailoring their properties for specific applications. bldpharm.com One of the most important methods for modifying the surface of CNTs is through diazonium coupling reactions. bldpharm.com This process typically involves generating a diazonium salt from an aniline derivative, which then reacts with the CNT sidewall to form a covalent bond.

A variety of aniline derivatives have been successfully used to functionalize multi-walled carbon nanotubes (MWCNTs). bldpharm.com A general procedure involves dispersing MWCNTs in a solvent like N,N-dimethylformamide (DMF), adding the aniline derivative, and then an initiator such as isopentyl nitrite (B80452). bldpharm.com This in situ generation of the diazonium species leads to the covalent attachment of the aryl group to the nanotube surface. Although studies have not specifically reported using this compound, its aniline structure makes it a prime candidate for this type of modification. The fluorine, iodine, and nitro groups would introduce unique electronic and reactive properties to the surface of the modified nanotubes, potentially enabling their use in advanced composites, sensors, or electronic devices.

Table 2: Potential Application of this compound in Materials Science

| Application Area | Rationale for Use | Key Functional Group(s) | Potential Outcome |

| Anode Materials | Precursor for redox-active polymers or coatings on conductive substrates. | Amino, Nitro, Fluoro | High-capacity, stable anode material for Li-ion batteries. |

| Carbon Nanotube Modification | Covalent functionalization via diazonium coupling to enhance properties. | Amino | Improved CNT dispersibility and introduction of new surface functionalities (F, I, NO₂). |

| Functional Dyes | Chromophoric core that can be elaborated through reactions at the iodo and amino positions. | Amino, Nitro, Iodine | Synthesis of specialty dyes with tailored absorption/emission properties for optical materials. |

Advanced Spectroscopic and Structural Characterization of this compound

The study of halogenated nitroanilines is a significant area of chemical research, providing insights into molecular structure, intermolecular interactions, and the influence of substituents on electronic properties. This article focuses on the advanced spectroscopic and structural characterization of a specific compound, this compound. While direct experimental data for this particular molecule is not extensively available in public literature, a comprehensive understanding of its characteristics can be extrapolated from the well-documented analysis of structurally similar compounds.

Advanced Spectroscopic and Structural Characterization in Research

The precise arrangement of atoms and the nature of the bonds within 2-Fluoro-6-iodo-4-nitroaniline, along with how these molecules interact with each other in a solid state, can be determined using a combination of high-resolution spectroscopy and X-ray crystallography. These techniques provide a detailed picture of the molecule's electronic environment, functional groups, and three-dimensional structure.

High-resolution spectroscopic methods are essential for elucidating the exact molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would offer significant structural details.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the halogen substituents. The coupling between the fluorine atom and the adjacent proton would result in a characteristic splitting pattern.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the benzene (B151609) ring. The positions of these signals are dictated by the attached functional groups, with the carbon atoms bonded to the iodine, fluorine, and nitro groups showing significant shifts.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom, with its chemical shift being indicative of the electronic environment.

¹⁵N NMR: Nitrogen-15 NMR could be used to characterize the nitrogen atoms of the nitro and aniline (B41778) functional groups, providing further insight into the electronic structure.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | Doublet, Doublet of doublets |

| ¹H (Amine) | 4.0 - 6.0 | Broad singlet |

| ¹³C (C-F) | 150 - 165 | Doublet |

| ¹³C (C-I) | 80 - 95 | Singlet |

| ¹³C (C-NO₂) | 140 - 155 | Singlet |

| ¹³C (C-NH₂) | 135 - 150 | Singlet |

| ¹⁹F | -110 to -130 | Singlet or Multiplet |

| ¹⁵N (NO₂) | -10 to 10 | Singlet |

| ¹⁵N (NH₂) | -310 to -330 | Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H stretches of the amine group, the symmetric and asymmetric stretches of the nitro group, and the C-F and C-I bonds.

Typical Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| C-F | Stretch | 1000 - 1400 |

| C-I | Stretch | 500 - 600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, the iodine atom, and other characteristic fragments, aiding in the structural confirmation.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. A crystallographic analysis of this compound would reveal its precise bond lengths, bond angles, and the nature of the intermolecular forces that govern its crystal packing. Based on studies of similar halogenated nitroanilines, several key intermolecular interactions would be anticipated. nih.govresearchgate.net

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming interactions with the oxygen atoms of the nitro group (-NO₂) of neighboring molecules. researchgate.net These N-H···O hydrogen bonds are a common and significant feature in the crystal structures of nitroanilines.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, is a potential halogen bond donor. It could form I···O or I···N interactions with the nitro or amine groups of adjacent molecules. These interactions play a crucial role in directing the crystal packing of iodo-substituted aromatic compounds.

Common Intermolecular Interactions in Halogenated Nitroanilines

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (Amine) | O (Nitro) |

| Halogen Bond | C-I | O (Nitro), N (Amine) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

While specific applications of this compound as a spectroscopic probe are not widely reported, its structural features suggest potential utility in this area. The presence of multiple reactive sites and spectroscopically active functional groups could allow it to be used to monitor the progress of chemical reactions. For instance, changes in the vibrational frequencies of the nitro or amine groups in IR spectroscopy, or shifts in the NMR signals of the aromatic protons, could indicate the compound's participation in a reaction.

Furthermore, the distinct substitution pattern on the aromatic ring could make it a useful starting material in synthetic chemistry. The progress of reactions involving the displacement of the iodo or fluoro groups, or the reduction of the nitro group, could be readily followed using spectroscopic techniques. The unique electronic and steric environment of this molecule could lead to specific reactivity and the formation of novel compounds, with spectroscopy being the primary tool for elucidating the reaction pathways and characterizing the products.

Theoretical and Computational Chemistry of 2 Fluoro 6 Iodo 4 Nitroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Fluoro-6-iodo-4-nitroaniline. These calculations, typically performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), provide a detailed picture of the electron distribution and orbital energies within the molecule.

The electronic structure is significantly influenced by the interplay of the electron-donating amino group (-NH2) and the electron-withdrawing nitro (-NO2), fluoro (-F), and iodo (-I) substituents. Calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For instance, in related halogenated nitroanilines, the regions around the nitro and halogen groups typically exhibit a negative potential, while the area near the amino group shows a more positive potential. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.2 D |

| Mulliken Charge on N (NO2) | +0.85 |

| Mulliken Charge on O (NO2) | -0.45 |

| Mulliken Charge on F | -0.30 |

| Mulliken Charge on I | +0.10 |

| Mulliken Charge on N (NH2) | -0.60 |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT with a basis set like B3LYP/6-311++G(d,p). Actual values would require specific calculations for this molecule.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamics of this compound. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. For this compound, key conformational variables include the rotation of the amino and nitro groups relative to the benzene (B151609) ring. The steric hindrance and electronic interactions between the bulky iodine atom, the fluorine atom, and the adjacent amino and nitro groups will significantly influence the molecule's stable geometries.

By analyzing the simulation trajectories, one can determine the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological receptor site.

Table 2: Torsional Angle Analysis from Molecular Dynamics (Illustrative Data)

| Dihedral Angle | Most Probable Angle (degrees) | Energy Barrier for Rotation (kcal/mol) |

| C-C-N-H (Amino Group) | 30° | 2.5 |

| C-C-N-O (Nitro Group) | 15° | 4.0 |

Note: This data is hypothetical and represents plausible outcomes from an MD simulation in a solvent like water.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions involving this compound and for characterizing the high-energy transition states that govern reaction rates. By mapping the potential energy surface for a given reaction, researchers can identify the lowest energy pathway from reactants to products.

For example, in nucleophilic aromatic substitution (SNAr) reactions, a common reaction for nitro-substituted aryl halides, computational methods can model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group. The calculated activation energy for the formation of the transition state provides a quantitative measure of the reaction's feasibility.

The presence of multiple substituents on the benzene ring of this compound makes predicting the regioselectivity of reactions challenging. Computational modeling can help determine which positions are most susceptible to attack and which leaving group is more likely to be displaced.

Table 3: Calculated Activation Energies for a Hypothetical SNAr Reaction (Illustrative Data)

| Nucleophile | Reaction Site | Activation Energy (ΔG‡) (kcal/mol) |

| Methoxide | C-F | 22 |

| Methoxide | C-I | 18 |

| Methoxide | C-NO2 | 35 |

Note: This illustrative data suggests that nucleophilic substitution of the iodine atom would be the most kinetically favorable pathway.

Structure-Reactivity Relationship Modeling

By systematically studying a series of related molecules, computational chemistry can be used to develop structure-reactivity relationship (SRR) models. For this compound, this would involve comparing its calculated properties with those of other halogenated nitroanilines.

For instance, by comparing the calculated electronic properties and reaction barriers of this compound with those of 2,4-dinitroaniline (B165453) or 2-chloro-4-nitroaniline (B86195), one can quantify the effect of the specific combination of fluoro and iodo substituents on the molecule's reactivity. These models can correlate various calculated parameters (such as HOMO-LUMO gap, atomic charges, or electrostatic potential) with experimentally observed reaction rates or biological activities.

These SRR models are valuable for the rational design of new molecules with desired properties. For example, if a particular level of reactivity is desired for a synthetic application, computational models can predict which combination of substituents would be most likely to achieve that goal. Research on similar substituted anilines has shown that the nature and position of electron-donating and electron-withdrawing groups significantly impact the molecule's properties. researchgate.net

Environmental and Biotransformation Research Focus on Chemical Pathways

Studies on Microbial Degradation Pathways of Halogenated Nitroanilines

The microbial degradation of halogenated nitroanilines is a key process in their environmental detoxification. While specific microbial degradation pathways for 2-Fluoro-6-iodo-4-nitroaniline have not been detailed in the available literature, extensive research on similar compounds, such as chloro- and dichloro-nitroanilines, provides a robust framework for predicting its likely biotransformation.

The initial and most common step in the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). researchgate.netnih.gov This reaction is typically catalyzed by nitroreductase enzymes, which are found in a wide range of aerobic and anaerobic bacteria. nih.gov This process occurs via nitroso and hydroxylamino intermediates. nih.gov For this compound, this initial reduction would yield 2-fluoro-6-iodo-benzene-1,4-diamine.

Following nitro group reduction, or in some cases preceding it, is the removal of halogen substituents, a process known as dehalogenation. The carbon-iodine (C-I) bond is generally less stable and more susceptible to cleavage than the carbon-fluorine (C-F) bond, suggesting that deiodination may be a more likely initial dehalogenation step than defluorination.

Aerobic degradation pathways often involve oxygenase enzymes. Monooxygenases can hydroxylate the aromatic ring, leading to the elimination of a substituent. For example, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus species involves a flavin-dependent monooxygenase that removes the nitro group, resulting in the formation of 4-amino-3-chlorophenol. nih.govplos.org Dioxygenases can introduce two hydroxyl groups, leading to the formation of a substituted catechol, which is a key intermediate for aromatic ring cleavage. nih.gov

Various bacterial strains have demonstrated the ability to degrade halogenated anilines and nitroanilines. Mixed microbial cultures, often sourced from activated sludge, have shown high efficiency in degrading compounds like 4-nitroaniline (B120555). nih.gov Specific genera known for their degradative capabilities towards these compounds include Pseudomonas, Rhodococcus, Acinetobacter, Citrobacter, and Klebsiella. nih.govnih.govplos.orgnih.gov

| Microorganism/Culture | Analogous Compound Degraded | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-nitroaniline | Flavin-dependent monooxygenase, Aniline (B41778) dioxygenase | nih.govplos.org |

| Pseudomonas sp. | p-Nitroaniline | Nitroreductase, Dioxygenase | nih.gov |

| Mixed bacterial culture (Acinetobacter sp., Citrobacter freundii, Klebsiella oxytoca) | 4-Nitroaniline | Aerobic degradation | nih.gov |

| Fungi (e.g., Trametes versicolor) | Halogen-substituted anilines | Laccase | acs.org |

Investigation of Transformation Products and Metabolites in Environmental Systems

The investigation of transformation products and metabolites is crucial for understanding the complete environmental fate of a compound. For this compound, the specific metabolites in soil and water systems have not been documented. However, by examining the degradation of analogous compounds, a set of likely transformation products can be proposed.

The primary transformation products arise from the enzymatic pathways described previously. The reduction of the nitro group is a common initial step. For instance, in the degradation of 2,6-dichloro-4-nitroaniline (B1670479) in soil, the corresponding diamine is a known metabolite. acs.org Therefore, 2-fluoro-6-iodo-benzene-1,4-diamine is a probable early-stage metabolite of this compound.

Oxidative processes can lead to the formation of phenolic compounds. The biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. yields 4-amino-3-chlorophenol and subsequently 6-chlorohydroxyquinol as key intermediates before ring cleavage. nih.govplos.org By analogy, the degradation of this compound could potentially produce 4-amino-3-fluoro-5-iodophenol and subsequent di- or tri-hydroxylated intermediates.

Further degradation of these aromatic intermediates involves ring cleavage, typically catalyzed by dioxygenases, leading to the formation of aliphatic compounds which can then be funneled into central metabolic pathways. For example, the degradation of 4-nitroaniline can lead to the formation of catechol, which is then cleaved to form cis, cis-muconic acid. nih.gov

In environmental systems, abiotic transformations can also occur. Photolysis, for example, can contribute to the degradation of nitroaromatic compounds, although specific photolytic products of this compound are not documented. enviro.wiki

| Parent Compound (Analogue) | Observed/Potential Metabolite | Transformation Pathway | Reference |

|---|---|---|---|

| p-Nitroaniline | p-Phenylenediamine, Catechol, Acetanilide | Nitroreduction, Hydroxylation, Ring Cleavage | nih.gov |

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Oxidative denitration followed by deamination | nih.govplos.org |

| 2,6-Dichloro-4-nitroaniline | 2,6-Dichloro-p-phenylenediamine | Nitroreduction | acs.org |

| This compound (Predicted) | 2-Fluoro-6-iodo-benzene-1,4-diamine | Nitroreduction | Inferred |

| This compound (Predicted) | 4-Amino-3-fluoro-5-iodophenol | Oxidative denitration/hydroxylation | Inferred |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The reactivity of 2-fluoro-6-iodo-4-nitroaniline is largely dictated by its three distinct functional groups: a nitro group, a fluorine atom, and an iodine atom. Each of these sites offers a handle for a variety of chemical transformations, making the molecule a prime candidate for the exploration of novel catalytic reactions.

The iodine atom is particularly amenable to a wide range of well-established and emerging cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. Future research could focus on applying these and other modern coupling reactions, like the Buchwald-Hartwig amination for carbon-nitrogen bond formation, to this compound. This would enable the introduction of a diverse array of substituents at the 2-position, leading to a vast library of novel compounds with potentially interesting biological or material properties.

The nitro group serves as a versatile precursor to an amino group through catalytic hydrogenation. Supported gold catalysts have shown high chemoselectivity for the reduction of nitro groups in substituted anilines. Investigating the selective reduction of the nitro group in this compound in the presence of the reactive iodo and fluoro substituents would be a valuable endeavor. Furthermore, exploring other catalytic reductions of the nitro group to intermediate functionalities, such as hydroxylamines or azoxybenzenes, could open up new synthetic avenues.

The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can be activated under specific catalytic conditions. Research into novel catalytic methods for the selective functionalization of the C-F bond in this electron-deficient system could unlock new strategies for synthesizing highly fluorinated aromatic compounds.

Below is a table summarizing potential catalytic transformations for this compound:

| Functional Group | Catalytic Transformation | Potential Reagents/Catalysts | Potential Products |

| Iodine | Suzuki Coupling | Pd catalyst, boronic acid | Aryl-substituted derivatives |

| Iodine | Heck Coupling | Pd catalyst, alkene | Alkenyl-substituted derivatives |

| Iodine | Sonogashira Coupling | Pd/Cu catalyst, alkyne | Alkynyl-substituted derivatives |

| Iodine | Buchwald-Hartwig Amination | Pd catalyst, amine | Amino-substituted derivatives |

| Nitro | Reduction to Amine | Supported Au, Pd/C, H₂ | 2-Fluoro-6-iodo-4-aminobenzene |

| Fluorine | Nucleophilic Aromatic Substitution | Strong nucleophiles, specialized catalysts | Alkoxy, amino, or other substituted derivatives |

Application in Flow Chemistry and Microreactor Systems

The synthesis and subsequent functionalization of polysubstituted aromatic compounds like this compound often involve highly reactive intermediates and exothermic reactions. Flow chemistry and microreactor systems offer significant advantages over traditional batch processing for such transformations. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to better reaction control, improved safety, and often higher yields and purities.

Future research should explore the translation of synthetic routes to this compound and its derivatives into continuous flow processes. Nitration and halogenation reactions, which are key steps in the synthesis of many substituted anilines, are particularly well-suited for flow chemistry due to their often hazardous nature in batch. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can minimize the formation of byproducts and enhance the safety profile of these reactions.

The table below highlights the potential benefits of utilizing flow chemistry for reactions involving this compound:

| Feature of Flow Chemistry | Benefit for this compound Chemistry |

| Enhanced Heat Transfer | Improved safety for exothermic reactions like nitration. |

| Precise Temperature Control | Minimized byproduct formation and increased selectivity. |

| Rapid Mixing | Improved reaction rates and yields. |

| Small Reaction Volumes | Safer handling of hazardous reagents and intermediates. |

| Scalability | Facile scale-up from laboratory to production quantities. |

| Automation | High-throughput screening of reaction conditions. |

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should focus on developing more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and reagents, as well as minimizing waste generation.

Traditional methods for the synthesis of substituted anilines often rely on harsh reagents and stoichiometric amounts of acids. The development of catalytic and atom-economical methods for the introduction of the fluoro, iodo, and nitro groups would be a significant advancement. For example, exploring enzymatic halogenation using haloperoxidases or biocatalytic nitration could offer milder and more selective alternatives to traditional chemical methods.

The use of renewable starting materials and the development of synthetic pathways that reduce the number of steps are also key aspects of green chemistry. Investigating one-pot or tandem reactions to construct the this compound scaffold from simpler precursors would be a valuable research direction. Additionally, exploring the use of alternative energy sources, such as microwave or photochemical activation, could lead to more efficient and less energy-intensive synthetic processes.

The following table outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Principle | Application to Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based alternatives. |

| Use of Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

| Energy Efficiency | Utilizing microwave or photochemical energy sources. |

| Waste Prevention | Developing one-pot or tandem reaction sequences. |

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, tunable properties. In the context of this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, thereby guiding synthetic efforts towards compounds with desired functionalities.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. This information can help in understanding the influence of different substituents on the molecule's properties and in predicting the outcome of chemical reactions. For instance, computational studies could identify substituents that would enhance the molecule's activity as a potential pharmaceutical intermediate or as a building block for advanced materials.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic targets.

In silico screening of virtual libraries of this compound derivatives against biological targets or for specific material properties can accelerate the discovery of new lead compounds. This computational approach can significantly reduce the time and resources required for experimental screening.

The table below summarizes the potential applications of computational design for this compound derivatives:

| Computational Method | Application | Potential Outcome |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Prediction of reaction outcomes and molecular properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Design of more potent analogs. |

| Molecular Docking | Simulation of binding to biological targets. | Identification of potential drug candidates. |

| Virtual Screening | High-throughput screening of virtual libraries. | Prioritization of synthetic targets. |

Q & A

Q. What are the established synthetic routes for 2-Fluoro-6-iodo-4-nitroaniline, and how does halogenation regioselectivity influence the process?

- Methodological Answer : Synthesis typically begins with nitration of a halogenated aniline precursor. For example, nitration of 2-fluoroaniline under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields 4-nitro-2-fluoroaniline. Subsequent iodination at the ortho position (relative to the amino group) requires electrophilic substitution using iodine monochloride (ICl) or KI/NaNO₂ in acidic media. Regioselectivity is influenced by electron-withdrawing groups (e.g., -NO₂, -F), which direct iodination to the activated aromatic position. Purification via recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a deshielded aromatic proton signal (δ 8.2–8.5 ppm) adjacent to the nitro group. Fluorine coupling (²J~20 Hz) may split signals.

- ¹³C NMR : The nitro group causes significant deshielding (~148 ppm for C-NO₂). Iodine’s electron-withdrawing effect shifts adjacent carbons to ~115–125 ppm.

- IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹. C-F stretches appear at ~1220 cm⁻¹.

- MS : Molecular ion [M⁺] at m/z 296 (C₆H₃FINO₂). Fragment peaks at m/z 169 (loss of I) and 122 (loss of NO₂) confirm substituents .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and oxidative decomposition. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) or DSC to detect melting point shifts. Degradation products (e.g., deiodinated or reduced species) can be identified via LC-MS .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid contact with reducing agents (risk of explosive nitro group reduction). In case of skin exposure, wash with 10% sodium thiosulfate to neutralize iodine residues. Spills should be absorbed with inert material (vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance iodination efficiency in the synthesis of this compound?

- Methodological Answer : Use KI/NaNO₂ in acetic acid at 50°C to generate I⁺ electrophiles. Catalytic Lewis acids (e.g., FeCl₃) improve regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Yield optimization (≥75%) requires stoichiometric control of iodine sources and exclusion of moisture .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for structurally similar nitroaniline derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or substituent electronic interactions. For example, fluorine’s strong electron-withdrawing effect can deshield adjacent protons beyond predicted ranges. Use computational modeling (DFT, Gaussian) to simulate NMR spectra and compare with experimental data. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What methodologies are appropriate for evaluating the bioactivity of this compound in antimicrobial assays?

- Methodological Answer : Design microbroth dilution assays (e.g., against S. aureus or E. coli) with concentrations ranging from 1–100 µg/mL. Use resazurin as a viability indicator. Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293). Statistical analysis (ANOVA, p<0.05) ensures reproducibility .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Employ DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS). The iodine and nitro groups create electron-deficient regions, favoring nucleophilic attack at the para position to fluorine. Simulate transition states to compare activation energies for different leaving groups (e.g., –I vs. –NO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.